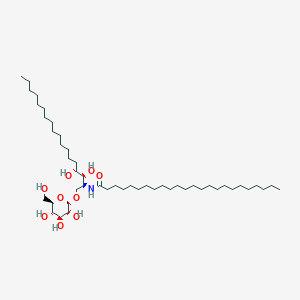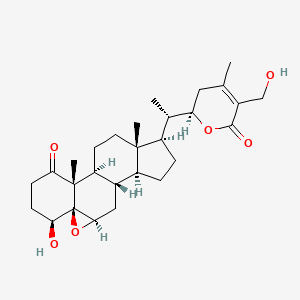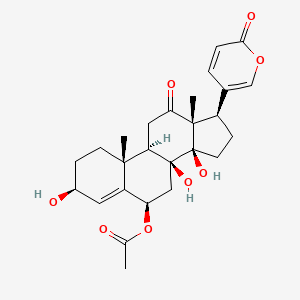
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide is a natural product found in Drimia elata with data available.
Scientific Research Applications
Chemical Isolation and Identification
This compound has been identified and isolated from various plant sources. For instance, it was isolated from the dichloromethane extract of the bulbs of Drimia robusta and the methanol extract of the bulbs of Urginea epigea (Koorbanally et al., 2004). Similarly, it has been isolated from other species like Drimia robusta and Urginea altissima (Pohl et al., 2001).
Pharmacological Potential
This compound has been studied for its potential pharmacological properties. For example, meproscillarin, a derivative of this compound, has been used as a semisynthetic glycoside for the therapy of cardiac insufficiency (Kubinyi, 1978). Furthermore, studies have investigated its efficacy in various formulations, such as oral preparations (Einig & Mayer, 1978).
Potential in Cancer Research
There is research exploring its potential in cancer treatment. Specifically, triterpenes from Ficus microcarpa, including compounds similar to 6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide, showed cytotoxic activities against various human cancer cell lines (Chiang et al., 2005).
Ethnomedicinal Applications
This compound is also significant in ethnomedicine. Urginea lydenburgensis, which yields similar bufadienolides, is used in traditional medicine (Crouch et al., 2006).
Potential in Treating Infectious Diseases
Some studies indicate its use in treating infectious diseases. Withanolides isolated from Acnistus arborescens showed antifungal activity against various fungi responsible for human infections (Roumy et al., 2010).
properties
Product Name |
6beta-Acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide |
|---|---|
Molecular Formula |
C26H32O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[(3S,6R,8S,9R,10R,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,6,7,9,11,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C26H32O8/c1-14(27)34-19-12-25(31)20(23(2)8-6-16(28)10-18(19)23)11-21(29)24(3)17(7-9-26(24,25)32)15-4-5-22(30)33-13-15/h4-5,10,13,16-17,19-20,28,31-32H,6-9,11-12H2,1-3H3/t16-,17+,19+,20+,23-,24-,25-,26+/m0/s1 |
InChI Key |
BGHIYTOMRKMPOK-UWYPHWFQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H](CC(=O)[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O)C)O |
Canonical SMILES |
CC(=O)OC1CC2(C(CC(=O)C3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O |
synonyms |
6beta-acetoxy-3beta,8beta,14beta-trihydroxy-12-oxobufa-4,20,22-trienolide 6beta-ATHOBT |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide](/img/structure/B1253205.png)
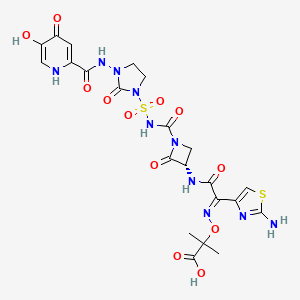
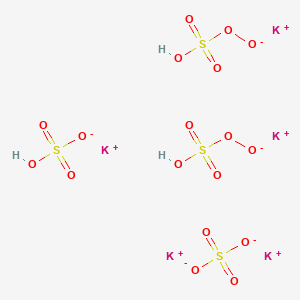
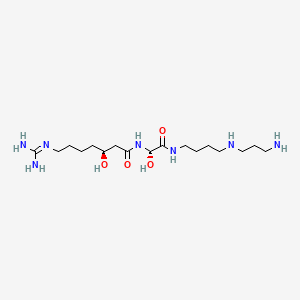
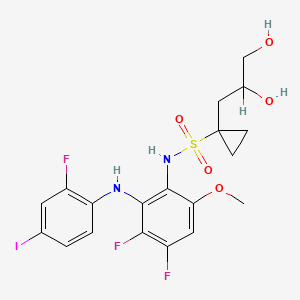
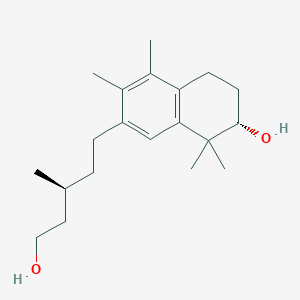
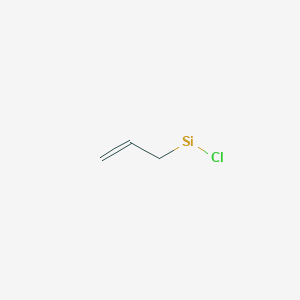
![1,2-di-[(9Z)-hexadecenoyl]glycerol](/img/structure/B1253215.png)
![(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside](/img/structure/B1253217.png)
![(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol](/img/structure/B1253218.png)
